N,3,3-trimethylcyclobutan-1-amine
Overview
Description
“N,3,3-trimethylcyclobutan-1-amine” is a chemical compound with the molecular formula C7H15N . It is also known as N,3,3-trimethylcyclobutan-1-amine hydrochloride . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of amines like “N,3,3-trimethylcyclobutan-1-amine” can be achieved through various methods. One common method is the reduction of nitriles or amides . Another method involves S N 2 reactions of alkyl halides with ammonia or other amines . A more specific method for the synthesis of N-tert-butyl amides involves the reaction of di-tert-butyl dicarbonate and nitriles .Molecular Structure Analysis
The InChI code for “N,3,3-trimethylcyclobutan-1-amine” is 1S/C7H15N.ClH/c1-7(2)4-6(5-7)8-3;/h6,8H,4-5H2,1-3H3;1H . This indicates that the compound has a cyclobutane ring with an amine group and three methyl groups attached to it .Chemical Reactions Analysis
Amines like “N,3,3-trimethylcyclobutan-1-amine” can undergo a variety of reactions. They can participate in S N 2 reactions with alkyl halides . They can also undergo nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide .Physical And Chemical Properties Analysis
“N,3,3-trimethylcyclobutan-1-amine” is a solid compound . It has a molecular weight of 149.66 g/mol .Scientific Research Applications
Synthesis of Heterocyclic Compounds
A study by Gebert et al. (2003) demonstrated the use of a similar compound in the sonochemical generation of azomethine ylides, which were then used in [2 + 3]-cycloaddition reactions with thiocarbonyl compounds to produce spirocyclic 1,3-thiazolidines. This method highlights a pathway for the synthesis of heterocyclic compounds leveraging the unique reactivity of cyclobutane derivatives (Gebert, Linden, Mlostoń, & Heimgartner, 2003).
Catalyzed Hydroamination
Research by Feng et al. (2019) on the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination of strained trisubstituted alkenes demonstrates a key synthetic application. This method emphasizes the importance of strained cyclobutanes in producing biologically relevant structures with high stereocontrol (Feng, Hao, Liu, & Buchwald, 2019).
Nucleophilic Substitution Reactions
Zapol’skii et al. (2012) utilized nitropolychlorobutadienes, which are structurally similar to the compound , in nucleophilic substitution reactions to synthesize enamines, amidines, and amides. This research underlines the versatility of cyclobutane derivatives in forming various functionalized heterocycles (Zapol’skii, Namyslo, de Meijere, & Kaufmann, 2012).
Applications in Medicinal Chemistry
Brand et al. (2003) described the synthesis of 3-aminocyclobut-2-en-1-ones, which serve as squaramide surrogates and potent VLA-4 antagonists. This study showcases the therapeutic potential of cyclobutane derivatives in drug design and development (Brand, de Candole, & Brown, 2003).
Strain-Release Heteroatom Functionalization
Lopchuk et al. (2017) explored the use of strained cyclobutane derivatives for the functionalization of heteroatoms, demonstrating a versatile methodology for introducing small, strained ring systems into complex molecules. This approach is particularly relevant for medicinal chemistry, where such structural motifs are often sought for their unique biological properties (Lopchuk et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
N,3,3-trimethylcyclobutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-7(2)4-6(5-7)8-3/h6,8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMDLPNZRWNCBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)NC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,3,3-trimethylcyclobutan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.